N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Catalog No.
S2958072
CAS No.
886942-56-9
M.F
C21H16ClN3O3S2
M. Wt
457.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfon...

CAS Number

886942-56-9

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C21H16ClN3O3S2

Molecular Weight

457.95

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)18-11-3-2-8-15(18)20(26)25(13-14-7-4-5-12-23-14)21-24-19-16(22)9-6-10-17(19)29-21/h2-12H,13H2,1H3

InChI Key

BRRWWLDWOZBBEI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl

solubility

not available

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with notable structural features that include a benzothiazole moiety, a methanesulfonyl group, and a pyridine derivative. This compound is characterized by its unique combination of functional groups, which contribute to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The methanesulfonyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
  • Substitution: The presence of the benzamide structure allows for nucleophilic substitution reactions at the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has shown promising biological activities, particularly in antimicrobial and anticancer studies. It is believed to inhibit bacterial growth and may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves the following steps:

  • Formation of Benzothiazole Derivative: The reaction begins with 4-chloro-1,3-benzothiazole, which is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • Pyridine Substitution: The resulting benzothiazole derivative is then treated with pyridin-2-ylmethylamine to introduce the pyridine moiety.
  • Purification: The product is purified through recrystallization or chromatography to obtain the final compound .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Its unique structural properties may allow it to be used in the development of new materials with specific optical or electronic properties .

Studies on the interactions of N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide with biological targets have indicated that it may bind to specific enzymes or receptors involved in disease pathways. This binding could inhibit their function, leading to therapeutic effects against infections or tumors. Further research is needed to elucidate the detailed mechanisms of action and interaction profiles .

Several compounds share structural similarities with N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamideBenzothiazole and sulfonamide groupsStrong antimicrobial activity
N-(4-chloro-1,3-benzothiazol-2-yl)butanamideBenzothiazole and butanamide groupsAnticancer properties
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamideBenzothiazole and dimethylamino groupsPotential neuroactive effects

The benzothiazole core serves as the foundational scaffold for synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide. A typical pathway begins with the cyclization of 2-aminothiophenol derivatives with carbon disulfide under basic conditions to form 2-mercaptobenzothiazole intermediates. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) at reflux temperatures, yielding 4-chloro-1,3-benzothiazole.

A critical advancement involves palladium-catalyzed cross-coupling reactions to introduce substituents at the 2-position of the benzothiazole ring. For instance, Suzuki-Miyaura coupling with arylboronic acids enables the attachment of functional groups prior to sulfonylation. However, the presence of the chloro substituent necessitates careful selection of catalysts to avoid dehalogenation. Table 1 compares yields from different coupling conditions:

Catalyst SystemSolventTemperature (°C)Yield (%)
PdCl₂/CuI/DMFDMF12070
Pd(OAc)₂/XPhosToluene10065
Ni(COD)₂/dppfTHF8058

Table 1. Catalyst systems for functionalizing 4-chloro-1,3-benzothiazole.

Post-functionalization, the benzamide moiety is introduced via nucleophilic acyl substitution. Reacting 4-chloro-1,3-benzothiazol-2-amine with benzoyl chloride derivatives in the presence of triethylamine yields the intermediate N-(4-chloro-1,3-benzothiazol-2-yl)benzamide.

Regioselective Functionalization Techniques for Pyridinylmethyl Substituents

Incorporating the pyridin-2-ylmethyl group demands regioselective alkylation to avoid undesired N- or O-alkylation byproducts. A proven strategy involves using 2-(bromomethyl)pyridine as the alkylating agent under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) enhances solubility in dichloromethane, directing the alkylation exclusively to the benzothiazole nitrogen.

Microwave-assisted reactions further improve regioselectivity. For example, irradiating N-(4-chloro-1,3-benzothiazol-2-yl)benzamide with 2-(chloromethyl)pyridine at 100°C for 15 minutes achieves 89% yield, compared to 72% under conventional heating. The microwave’s uniform energy distribution minimizes thermal degradation of the pyridine ring.

Key parameters influencing regioselectivity include:

  • Base selection: Potassium carbonate outperforms sodium hydride by reducing side reactions.
  • Solvent polarity: Acetonitrile enhances nucleophilicity at the benzothiazole nitrogen.
  • Protecting groups: Temporarily shielding reactive sites with tert-butoxycarbonyl (Boc) groups prevents multi-alkylation.

Sulfonylation Strategies for Methanesulfonyl Group Incorporation

Introducing the methanesulfonyl group at the benzamide’s ortho position requires precise sulfonylation. Direct sulfonation using methanesulfonyl chloride (MsCl) in pyridine effectively functionalizes the benzene ring, but competing sulfonation at para positions necessitates directing groups. Employing a nitro group at the para position prior to sulfonylation ensures ortho selectivity, followed by catalytic hydrogenation to remove the nitro group.

Alternative approaches utilize Lewis acid catalysts. Aluminum chloride (AlCl₃) coordinates with the benzamide carbonyl, activating the ortho position for electrophilic attack by MsCl. This method achieves 78% yield with 95% regiopurity, though it requires strict moisture control. Table 2 compares sulfonylation methods:

MethodCatalystTemperature (°C)Regiopurity (%)
MsCl/PyridineNone2570
MsCl/AlCl₃AlCl₃095
MsCl/ZeoliteH-Y Zeolite5082

Table 2. Sulfonylation efficiency for methanesulfonyl group incorporation.

Catalytic Approaches for N-Alkylation Reactions in Benzamide Formation

N-Alkylation to form the final benzamide structure benefits from transition-metal catalysis. Palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) synergistically promote coupling between N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide and 2-(bromomethyl)pyridine. The catalytic cycle likely involves oxidative addition of the alkyl bromide to Pd⁰, followed by coordination with the benzamide nitrogen.

Notably, solvent choice significantly impacts reaction kinetics. A DMSO/DMF mixture (1:1 v/v) optimizes PdCl₂ solubility while stabilizing reactive intermediates, yielding 85% product. Additives like potassium iodide (KI) enhance catalytic activity by facilitating halide exchange, reducing Pd poisoning from bromide ions.

Recent innovations include photoredox catalysis using iridium complexes, which enable N-alkylation at room temperature. This method minimizes thermal decomposition of sensitive intermediates, achieving 91% yield under blue LED irradiation.

XLogP3

4.1

Dates

Last modified: 08-17-2023

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